4-[4-(acetyloxy)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid
Overview
Description
The compound “4-[4-(acetyloxy)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid” is a derivative of quinoline . Quinoline is a heterocyclic aromatic organic compound with the molecular formula C9H7N. It is a weak tertiary base, forming salts with acids and exhibiting reactions similar to benzene and pyridine .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by a benzene ring fused with a pyridine moiety . The specific structure of “this compound” would include additional functional groups attached to the quinoline core.Chemical Reactions Analysis
Quinoline and its derivatives participate in both electrophilic and nucleophilic substitution reactions . Specific chemical reactions involving “this compound” are not detailed in the available resources.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Quinoline and its derivatives have diverse properties due to the variations in their structures . Specific properties for “this compound” are not provided in the available resources.Mechanism of Action
The mechanism of action of quinoline derivatives can vary widely depending on their specific structures and target biological systems . Without specific studies, it’s challenging to determine the exact mechanism of action for “4-[4-(acetyloxy)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid”.
Future Directions
Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . The future directions for “4-[4-(acetyloxy)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid” could involve further studies to explore its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
4-(4-acetyloxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-12(23)26-14-10-8-13(9-11-14)19-16-5-2-4-15(16)17-6-3-7-18(21(24)25)20(17)22-19/h2-4,6-11,15-16,19,22H,5H2,1H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEBQWLSFUFZTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2C3CC=CC3C4=C(N2)C(=CC=C4)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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